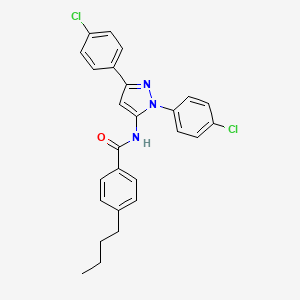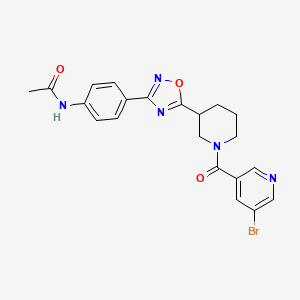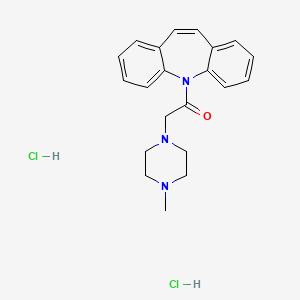
HSF1B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heat Shock Factor 1B (HSF1B) is a transcription factor that plays a crucial role in the cellular response to stress. It is part of the heat shock factor family, which is responsible for regulating the expression of heat shock proteins. These proteins help protect cells from damage caused by various stressors, such as heat, toxins, and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heat Shock Factor 1B typically involves recombinant DNA technology. The gene encoding HSF1B is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to induce the expression of this compound, which is then purified using chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of Heat Shock Factor 1B follows a similar approach but on a larger scale. Bioreactors are used to culture the host cells, and the expression of this compound is induced by adding specific inducers to the culture medium. The protein is then harvested and purified using large-scale chromatography systems .
Chemical Reactions Analysis
Types of Reactions
Heat Shock Factor 1B undergoes various post-translational modifications, including phosphorylation, acetylation, and sumoylation. These modifications regulate its activity and stability .
Common Reagents and Conditions
Phosphorylation: This reaction typically involves kinases such as p38 mitogen-activated protein kinase and extracellular signal-regulated kinase 1.
Acetylation: Acetyltransferases, such as p300, are commonly used for this modification.
Sumoylation: Small ubiquitin-like modifier proteins and specific ligases are involved in this process.
Major Products
The major products of these reactions are the modified forms of Heat Shock Factor 1B, which have altered activity and stability. These modifications enable HSF1B to effectively regulate the expression of heat shock proteins in response to stress .
Scientific Research Applications
Heat Shock Factor 1B has numerous applications in scientific research:
Mechanism of Action
Heat Shock Factor 1B exerts its effects by binding to specific DNA sequences known as heat shock response elements. Upon activation by stress, HSF1B undergoes trimerization and binds to these elements, promoting the transcription of heat shock protein genes. This process involves various molecular targets and pathways, including the activation of kinases and the recruitment of transcriptional coactivators .
Comparison with Similar Compounds
Heat Shock Factor 1B is part of a family of heat shock factors, including Heat Shock Factor 1A and Heat Shock Factor 2. While all these factors regulate the expression of heat shock proteins, Heat Shock Factor 1B is unique in its specific response to certain stressors and its distinct post-translational modifications .
Similar Compounds
Properties
CAS No. |
1196723-95-1 |
|---|---|
Molecular Formula |
C26H23Cl2N3O |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-[2,5-bis(4-chlorophenyl)pyrazol-3-yl]-4-butylbenzamide |
InChI |
InChI=1S/C26H23Cl2N3O/c1-2-3-4-18-5-7-20(8-6-18)26(32)29-25-17-24(19-9-11-21(27)12-10-19)30-31(25)23-15-13-22(28)14-16-23/h5-17H,2-4H2,1H3,(H,29,32) |
InChI Key |
YBESODXFBCCIIN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B1650673.png)
![1-{4-[5-(piperidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B1650674.png)
![[4-(1H-pyrazol-1-yl)phenyl]methyl 2-(3-methylphenoxy)propanoate](/img/structure/B1650675.png)
![N-(2-chlorobenzyl)-2-[3,3-dimethyl-2-oxo-5-(piperidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B1650678.png)
![1-[6-(4-methylphenyl)pyridazin-3-yl]-N-1-naphthylpiperidine-3-carboxamide](/img/structure/B1650679.png)
![1-[6-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-YL]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B1650680.png)
![N-benzyl-1-{[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)-3-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B1650686.png)
![N-[5-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-methyl-3-thienyl]-3,5-dimethylbenzamide](/img/structure/B1650687.png)

![N-(2-Chlorobenzyl)-2-{[5-oxo-4-(tetrahydro-2-furanylmethyl)-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetamide](/img/structure/B1650689.png)
![N~1~-ethyl-3-[5-(2-fluorophenoxy)-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]propanamide](/img/structure/B1650690.png)
![N-[2-(2-chlorophenyl)ethyl]-5-[(diethylamino)sulfonyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B1650691.png)
![4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B1650692.png)
